Cas no 2229417-81-4 (3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine)

3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine is a versatile organic compound characterized by its unique 1H-pyrazol-3-yl moiety. This compound offers significant advantages in various chemical reactions, including enhanced reactivity and selectivity. Its structural features contribute to its potential applications in pharmaceuticals, agrochemicals, and materials science, providing researchers with a valuable tool for synthetic endeavors.
3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine structure
2229417-81-4 structure
Product Name:3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine
CAS No:2229417-81-4
MF:C8H15N3O
MW:169.224201440811
CID:6602626
PubChem ID:165610228
Update Time:2025-07-22

3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine
    • 2229417-81-4
    • 3-[(1,4-dimethyl-1H-pyrazol-3-yl)oxy]propan-1-amine
    • EN300-1734968
    • Inchi: 1S/C8H15N3O/c1-7-6-11(2)10-8(7)12-5-3-4-9/h6H,3-5,9H2,1-2H3
    • InChI Key: AMIVMYGPUQMDFC-UHFFFAOYSA-N
    • SMILES: O(C1C(C)=CN(C)N=1)CCCN

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 53.1Ų

3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine Pricemore >>

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Additional information on 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine

Introduction to 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine (CAS No. 2229417-81-4)

3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229417-81-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazole core substituted with dimethyl groups and linked to a propylamine moiety via an ether oxygen, has garnered attention due to its structural versatility and potential biological activity. The pyrazole scaffold is well-documented for its role in medicinal chemistry, often serving as a key pharmacophore in the development of drugs targeting various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications.

The structural motif of 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine combines the unique electronic properties of the pyrazole ring with the functional reactivity of the amine and ether groups. The dimethyl substitution at the 1 and 4 positions of the pyrazole ring enhances its stability and influences its electronic distribution, which can modulate interactions with biological targets. The propylamine side chain provides a hydrogen bond acceptor capability, while the ether linkage introduces flexibility into the molecule, potentially affecting its solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how structural features like those in 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine interact with biological systems. Studies suggest that compounds with similar pyrazole cores may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathways. The presence of both amine and ether functionalities also suggests potential for further derivatization, allowing chemists to fine-tune properties such as bioavailability and target specificity.

In the context of drug discovery, 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine represents an interesting lead compound that could be optimized through structure-based drug design or fragment-based approaches. The pyrazole ring is known to be a privileged scaffold in medicinal chemistry due to its ability to adopt multiple hydrogen bonding patterns, making it an effective scaffold for binding to proteins. Additionally, the dimethyl groups at positions 1 and 4 can influence steric interactions with target sites, providing opportunities to enhance binding affinity or selectivity.

The synthesis of 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps typically include condensation reactions to form the pyrazole ring, followed by functionalization at specific positions using protecting group strategies. The introduction of the propylamine moiety via nucleophilic substitution or reductive amination reactions completes the core structure. Subsequent oxidation or etherification steps introduce the oxygen atom between the pyrazole ring and the propylamine chain.

The pharmacological potential of 3-(1,4-dimethyl-1H-pyrazol-3-yl)oxypropan-1-amine has been explored in several preclinical studies. Research indicates that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as COX (cyclooxygenase) or LOX (lipoxygenase). These enzymes are key mediators of prostaglandin synthesis, which plays a crucial role in inflammation and pain responses. By modulating their activity, compounds like 3-(1,4-dimethyl-1H-pyrazol-3-yloxypropanaline) could offer therapeutic benefits in conditions ranging from arthritis to acute inflammatory disorders.

Moreover, the structural features of this compound make it a candidate for further exploration in antiviral research. Pyrazole derivatives have been reported to interfere with viral replication by inhibiting essential viral enzymes or disrupting protein-protein interactions. The amine group provides a site for covalent attachment to viral targets or for further derivatization into more potent antiviral agents. The dimethyl-substituted pyrazole ring may enhance resistance to metabolic degradation by enzymes such as cytochrome P450 monooxygenases.

The role of computational tools in optimizing 3-(1,4-dimethyl-H-pyrazol-yloxyprop-analine) cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations allow researchers to predict binding affinities and identify optimal conformations for drug-receptor interactions. These predictions guide synthetic efforts by highlighting which structural modifications are most likely to improve biological activity while maintaining favorable pharmacokinetic properties.

In conclusion, 3-( 14dimeth yl - 11 H - p y ra z ol - 33 y l ) o x y p ro p an -11 am ine ( C A S N o . 2229417 -81 -44 ) is a prom is ing compo und wi th poten tial therapeutic applications across multiple disease areas. Its unique structural features—combining a substituted pyrazole core with functionalized amine and ether groups—make it an attractive candidate for further biochemical investigation and drug development efforts . As research progresses , additional insights into its mechanism of action will likely emerge , paving the way for novel therapeutic strategies . p >

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